molecular formula C10H12O3 B13592466 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde

2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde

Cat. No.: B13592466
M. Wt: 180.20 g/mol
InChI Key: RUUKMCJTJWDABL-UHFFFAOYSA-N
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Description

Contextualization within Aldehyde Chemistry and Phenolic Derivatives

2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde is a bifunctional molecule that incorporates key features of both aldehydes and phenolic derivatives. Aldehydes are organic compounds characterized by a carbonyl group (a carbon double-bonded to an oxygen) bonded to at least one hydrogen atom. This functional group renders aldehydes highly reactive and susceptible to a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition. They are fundamental building blocks in organic synthesis and are found in numerous natural and synthetic substances. thecontentauthority.com

The phenolic aspect of the molecule arises from the hydroxyl group directly attached to the benzene (B151609) ring. Phenols are a class of aromatic compounds known for their acidic properties and antioxidant activity. thecontentauthority.com The interplay between the aldehyde and the phenolic hydroxyl group on the same aromatic ring can lead to unique chemical properties and reactivity patterns. Phenolic aldehydes, as a group, are found in various natural products, including wines and cognacs. wikipedia.org

The specific structure of this compound, with its ethoxy and hydroxyl substituents on the phenyl ring, suggests a kinship with other well-known phenolic compounds. For instance, the substitution pattern is reminiscent of ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde), a widely used flavoring agent. nih.govbiosynth.comresearchgate.net However, the presence of an acetaldehyde (B116499) side chain instead of a simple aldehyde directly attached to the ring distinguishes it and implies different reactivity and potential biological interactions.

Significance of Substituted Phenylacetaldehydes in Chemical Biology and Synthesis

Phenylacetaldehyde (B1677652) and its substituted derivatives are a significant class of organic compounds. Phenylacetaldehyde itself is a natural product found in various plants and is biosynthetically derived from the amino acid phenylalanine. wikipedia.org It is known for its role as a floral attractant for insects and is used in the synthesis of fragrances and polymers. wikipedia.orgquora.com

Substituted phenylacetaldehydes, which are derivatives of phenylacetaldehyde bearing additional functional groups on the phenyl ring, are of considerable interest in chemical biology and organic synthesis. drugbank.com For example, 4-hydroxyphenylacetaldehyde is a metabolite of tyramine (B21549) in humans and is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids like morphine and berberine. wikipedia.orgnih.gov The presence of substituents on the aromatic ring can significantly modulate the compound's physical, chemical, and biological properties.

The general structure of a substituted phenylacetaldehyde consists of a phenyl group attached to an acetaldehyde moiety. drugbank.com The nature and position of the substituents on the phenyl ring can influence the compound's reactivity, solubility, and interaction with biological targets. The study of these derivatives provides insights into metabolic pathways and offers opportunities for the synthesis of new bioactive molecules.

Overview of Current Research Gaps and Motivations for Investigating this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While its constituent parts—the phenylacetaldehyde core, the ethoxy group, and the phenolic hydroxyl group—are well-studied in other molecular contexts, their specific combination in this arrangement has received minimal attention. There is a lack of published data on its synthesis, spectroscopic characterization, chemical reactivity, and biological activity.

This lack of information provides a strong motivation for further investigation. The structural similarity to compounds of known biological and commercial importance, such as ethyl vanillin and various bioactive phenylacetaldehydes, suggests that this compound may possess interesting and potentially useful properties. For example, the combination of a phenolic antioxidant moiety with a reactive aldehyde group could lead to novel applications in materials science or as a synthon in medicinal chemistry.

The primary motivation for investigating this compound is to fill this knowledge void. Elucidating its fundamental chemical and physical properties would be the first step towards understanding its potential applications. Furthermore, exploring its biological activities could uncover new pharmacological leads or tools for chemical biology research.

Scope and Objectives of Academic Inquiry into this compound

The scope of academic inquiry into this compound should be systematic and foundational, given the current lack of knowledge. The primary objectives of such research would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound. This would be followed by comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Physicochemical Properties: Determining key physicochemical parameters such as melting point, boiling point, solubility in various solvents, and pKa. These data are essential for any further studies and potential applications.

Chemical Reactivity: Investigating the reactivity of both the aldehyde and the phenolic functionalities. This would involve studying its oxidation, reduction, and condensation reactions, as well as the influence of the ethoxy and hydroxyl groups on the reactivity of the aromatic ring.

Biological Screening: Performing initial in vitro screenings to assess its potential biological activities. Based on its structural motifs, this could include assays for antioxidant, antimicrobial, or enzyme inhibitory activity.

The following table outlines the key areas of proposed academic inquiry and their respective objectives:

Research AreaObjectives
Synthesis Develop and optimize a reliable synthetic pathway.
Characterization Confirm the molecular structure and assess purity using spectroscopic and spectrometric methods.
Physicochemical Analysis Measure fundamental physical and chemical properties.
Reactivity Studies Explore the chemical behavior of the aldehyde and phenolic groups.
Biological Evaluation Conduct preliminary screening for potential bioactivities.

By systematically addressing these objectives, the scientific community can begin to build a comprehensive understanding of this compound, paving the way for future research and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)acetaldehyde

InChI

InChI=1S/C10H12O3/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,6-7,12H,2,5H2,1H3

InChI Key

RUUKMCJTJWDABL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC=O)O

Origin of Product

United States

Synthetic Methodologies for 2 3 Ethoxy 4 Hydroxyphenyl Acetaldehyde and Its Precursors

Retrosynthetic Strategies for the 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde Scaffold

Retrosynthetic analysis of the target molecule suggests several logical disconnections. The most common strategies involve either building the acetaldehyde (B116499) side-chain onto a pre-functionalized aromatic ring or modifying a precursor that already contains the core phenyl-ethane skeleton.

The formation of the carbon-carbon bond between the aromatic ring and the two-carbon acetaldehyde side chain is a critical step. Two primary retrosynthetic disconnections are considered:

Homologation of a Benzaldehyde (B42025) Precursor: This is a widely used and effective strategy. The C-C bond between the alpha and beta carbons of the side chain is disconnected, leading to the key precursor, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin). This aromatic aldehyde is a readily available commercial compound. biosynth.comnih.gov Several methods exist to extend the carbon chain by one atom.

Darzens Glycidic Ester Condensation: This classical reaction involves the condensation of the benzaldehyde precursor with an α-haloester in the presence of a base to form a glycidic ester. Subsequent saponification and decarboxylation afford the target aldehyde. wikipedia.org

Direct Arylation: A more modern approach involves the direct formation of the C-C bond between the aromatic ring and a two-carbon synthon.

Iridium-Catalyzed Arylation: A one-step synthesis has been developed involving the reaction of an arylboronic acid with vinylene carbonate in the presence of an iridium/bisphosphine catalyst. researchgate.net This method allows for the direct formation of the arylacetaldehyde scaffold from a suitably substituted (3-ethoxy-4-hydroxyphenyl)boronic acid.

Table 1: Comparison of Key C-C Bond Formation Routes

Synthetic RoutePrecursorKey Reagents/ReactionAdvantagesDisadvantages
Wittig Homologation 3-Ethoxy-4-hydroxybenzaldehydeMethoxymethylenetriphenylphosphine, followed by acid hydrolysisHigh yields, reliable, uses readily available precursors. bohrium.comMulti-step process.
Darzens Condensation 3-Ethoxy-4-hydroxybenzaldehydeα-haloester, base, followed by saponification and decarboxylationClassical, well-established method. wikipedia.orgCan have moderate yields, requires multiple steps.
Iridium-Catalyzed Arylation (3-Ethoxy-4-hydroxyphenyl)boronic acidVinylene carbonate, Iridium catalyst, bisphosphine ligandDirect, one-step C-C bond formation. researchgate.netRequires synthesis of the boronic acid precursor, catalyst can be expensive.

The regioselective synthesis of the 3-ethoxy-4-hydroxyphenyl moiety is fundamental. The starting material is typically a catechol (1,2-dihydroxybenzene) derivative. The primary challenge lies in the selective ethylation of one of the two hydroxyl groups.

Williamson Ether Synthesis: This is the most common method for forming the ethoxy group. It involves the reaction of a phenoxide ion with an ethylating agent, such as ethyl bromide or diethyl sulfate. To synthesize the required precursor, 3-ethoxy-4-hydroxybenzaldehyde, one could start from protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). Due to the similar acidity of the two hydroxyl groups, direct selective ethylation can lead to a mixture of products. Therefore, strategies often involve:

Starting from a precursor where one hydroxyl group is differentiated, such as isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), which can be ethylated and then demethylated. google.com

Using a starting material that already possesses the desired substitution pattern, such as 2-ethoxyphenol (B1204887), which can then be formylated.

Employing protecting groups to block the more reactive hydroxyl group, perform the ethylation, and then deprotect.

The directing effects of the substituents play a crucial role. The hydroxyl group is a strongly activating ortho-, para-director in electrophilic aromatic substitution, an effect that must be managed during the introduction of the aldehyde group. msu.edulibretexts.org

Classical Synthetic Approaches to Arylacetaldehydes with Functionalized Phenyl Rings

Classical methods often rely on multi-step sequences involving formylation of the aromatic ring followed by chain extension, or the functionalization of a pre-existing side chain.

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgallen.inbyjus.com In the context of synthesizing the required 3-ethoxy-4-hydroxybenzaldehyde precursor, one could envision applying this reaction to 2-ethoxyphenol.

The reaction proceeds through the generation of dichlorocarbene (B158193) (:CCl₂) as the electrophile, which reacts with the phenoxide ion. nrochemistry.com However, the hydroxyl group is a powerful ortho-director. Therefore, the reaction on 2-ethoxyphenol would predominantly yield formylation at the position ortho to the hydroxyl group, leading to 3-ethoxy-2-hydroxybenzaldehyde as the major product. The desired 3-ethoxy-4-hydroxybenzaldehyde would be a minor isomer, making this a less efficient route for the specific precursor needed. Other formylation methods, such as the Vilsmeier-Haack or Duff reaction, on 2-ethoxyphenol can offer better regiocontrol towards the desired isomer. Regardless of the formylation method, this pathway produces the benzaldehyde intermediate, which must then undergo a homologation step as described in section 2.1.1.

An alternative classical strategy involves starting with a precursor that already contains a two-carbon side-chain at the correct position, such as 3-ethoxy-4-hydroxyethylbenzene or 2-(3-ethoxy-4-hydroxyphenyl)ethanol. The final step is then the oxidation of this side chain to the aldehyde.

Direct oxidation of an ethyl group to an aldehyde is challenging as it often proceeds to the carboxylic acid with common strong oxidizing agents like KMnO₄. libretexts.orgleah4sci.com A more controlled approach is the oxidation of the corresponding primary alcohol, 2-(3-ethoxy-4-hydroxyphenyl)ethanol. This two-step approach (e.g., Friedel-Crafts acylation followed by reduction, then oxidation) allows for the use of milder oxidation reagents that can selectively convert a primary alcohol to an aldehyde without over-oxidation.

Several reagents are suitable for this transformation. A comparative study on the synthesis of a similar compound, 4-methoxyphenylacetaldehyde, found that oxidation of the corresponding alcohol with 2-iodoxybenzoic acid (IBX) gave a reasonable yield (75%), whereas methods like the Swern oxidation proved unsatisfactory. bohrium.com Other common reagents for this type of selective oxidation include Pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Table 2: Comparison of Oxidation Methods for 2-Arylethanol Precursors

Oxidizing AgentReaction ConditionsAdvantagesDisadvantages
2-Iodoxybenzoic Acid (IBX) Room temperature, in DMSOMild, selective for primary alcohols. bohrium.comIBX is explosive under impact or heating.
Pyridinium Chlorochromate (PCC) Anhydrous CH₂Cl₂Good yields for primary alcohols, reaction stops at the aldehyde.Chromium-based reagent, toxic and requires careful disposal.
Dess-Martin Periodinane (DMP) Room temperature, in CH₂Cl₂Mild conditions, high yields, broad functional group tolerance.Reagent is expensive and can be shock-sensitive.
Swern Oxidation Activated DMSO, oxalyl chloride, triethylamine, low temperature (-78 °C)High yields, avoids heavy metals.Can give unsatisfactory results for some substrates, requires cryogenic conditions, unpleasant odor. bohrium.com

Modern Catalytic and Chemoenzymatic Syntheses

Recent advances in synthetic chemistry offer more direct and environmentally benign routes to complex molecules like this compound.

Catalytic Syntheses: As mentioned previously, transition-metal catalysis provides a powerful tool for C-C bond formation. The iridium-catalyzed hydroarylation of vinylene carbonate stands out as a highly efficient, one-step method to construct the arylacetaldehyde skeleton directly. researchgate.net This approach avoids the multiple steps of homologation or side-chain oxidation, representing a significant increase in atom economy and step efficiency.

Chemoenzymatic Syntheses: Biocatalysis offers the potential for highly selective and sustainable synthesis. While a direct enzymatic synthesis for this compound is not widely reported, related pathways in nature provide a blueprint. For instance, the biosynthesis of the structurally similar compound hydroxytyrosol (B1673988) in olives involves an aromatic aldehyde synthase (OeAAS) that converts L-DOPA to 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-DHPAA). nih.gov This suggests the possibility of using engineered enzymes, such as aromatic amino acid decarboxylases or aldehyde synthases, that could accept a modified substrate like 3-ethoxy-4-hydroxy-L-phenylalanine to produce the target compound directly. Chemoenzymatic approaches, which combine chemical steps with highly selective enzymatic transformations, represent a promising frontier for the synthesis of such functionalized natural product analogs. nih.govnih.gov

Transition Metal-Catalyzed Carbonylation and Hydroformylation Routes

Transition metal catalysis offers powerful methods for the formation of aldehydes through the insertion of a carbonyl group. ethernet.edu.et These reactions are cornerstones of industrial organic synthesis. ethernet.edu.et

Carbonylation Reactions: These processes involve the introduction of a carbon monoxide (CO) moiety into an organic substrate. rsc.org For a precursor like an aryl halide or triflate derived from an ethoxy-hydroxyphenol structure, a palladium-catalyzed carbonylation could be a viable, albeit indirect, route. While effective, the use of CO gas presents handling challenges due to its toxicity and flammability, prompting research into CO surrogates. rsc.orgresearchgate.net

Hydroformylation (Oxo Synthesis): This is a highly atom-economical industrial process for producing aldehydes from alkenes. wikipedia.orgchemistryviews.org The reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.org For the synthesis of this compound, a logical precursor would be 4-vinyl-2-ethoxyphenol. The hydroformylation of this substrate would be catalyzed by transition metals such as cobalt or rhodium. wikipedia.orgresearchgate.net The process typically requires high pressures of carbon monoxide and hydrogen at elevated temperatures. wikipedia.org A key challenge in the hydroformylation of vinyl arenes is controlling regioselectivity to favor the desired branched aldehyde over the linear isomer.

A general scheme for this reaction is presented below:

Figure 1: Proposed hydroformylation of 4-vinyl-2-ethoxyphenol.

Catalyst TypeTypical ConditionsKey Advantages
Cobalt-based100-180 °C, 200-300 atmLower cost
Rhodium-based80-120 °C, 1-100 atmHigher activity and selectivity under milder conditions

Biocatalytic Approaches Utilizing Oxidoreductases or Lyases for Phenol-Acetaldehyde Derivatives

Biocatalysis provides a green alternative to traditional chemical synthesis, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. researchgate.netchemrxiv.org

Oxidoreductases: This class of enzymes is particularly relevant for aldehyde synthesis. nih.gov

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to their corresponding aldehydes. chemrxiv.orgnih.gov The synthesis of this compound could be achieved by the ADH-mediated oxidation of its corresponding alcohol, 2-(3-ethoxy-4-hydroxyphenyl)ethanol. This process requires a stoichiometric amount of a cofactor, typically NAD⁺ or NADP⁺, which often necessitates a cofactor regeneration system for economic viability. chemrxiv.orgnih.gov

Carboxylic Acid Reductases (CARs): These enzymes catalyze the reduction of carboxylic acids directly to aldehydes. chemrxiv.orgnih.gov A potential biocatalytic route would involve the reduction of 2-(3-ethoxy-4-hydroxyphenyl)acetic acid.

Monoamine Oxidases (MAOs): In nature, the related compound 4-hydroxyphenylacetaldehyde is produced from the metabolism of tyramine (B21549) by monoamine oxidase enzymes. wikipedia.org A similar enzymatic pathway could potentially be engineered for the target molecule.

Lyases: Certain lyases can catalyze the formation of aldehydes. For instance, a parsley-derived enzyme has been identified as a 4-hydroxyphenylacetaldehyde synthase, converting L-tyrosine to the aldehyde. wikipedia.org Engineering a similar enzyme could provide a direct biosynthetic route from a substituted tyrosine precursor.

These biocatalytic reactions are often performed in aqueous media at or near ambient temperature and pressure, reducing the energy consumption and hazardous waste associated with traditional synthesis. researchgate.net

Stereoselective Synthesis of Chiral Analogs (if applicable to specific research goals)

For many applications, controlling the stereochemistry of a molecule is critical. Should research goals require enantiomerically pure analogs of this compound, stereoselective synthesis methods would be necessary.

Asymmetric hydroformylation is a prominent strategy for producing chiral aldehydes. chemistryviews.orgnih.gov This is achieved by using transition metal catalysts complexed with chiral ligands. The development of base metal-catalyzed asymmetric hydroformylation, for example using copper hydride, has provided access to highly enantioenriched α-aryl acetal (B89532) products from vinyl arenes. chemistryviews.orgnih.govdicp.ac.cn These acetals can then be readily hydrolyzed to the desired chiral aldehydes. nih.gov While the direct application of this method to 4-vinyl-2-ethoxyphenol for the synthesis of a chiral version of this compound is not extensively documented, the principles are well-established for similar vinyl arene substrates. dicp.ac.cn The choice to pursue a stereoselective synthesis would be dictated by the specific biological or material science application where a single enantiomer is expected to have a distinct and more desirable activity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves designing synthetic routes that minimize waste, use less hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents.

Aqueous Medium Reactions: Biocatalytic processes, as discussed in section 2.3.2, are prime examples of reactions conducted in an aqueous medium. chemrxiv.org The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact.

Solvent-Free Reactions: While not widely reported for this specific compound, research into solvent-free conditions for related reactions, such as certain metal-catalyzed carbonylations, is an active area. These reactions often involve neat reactants or the use of solid-supported catalysts, which can simplify product purification and reduce solvent waste.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more efficient process with less waste generated as byproducts. jocpr.com

The concept is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition reactions, such as the Diels-Alder reaction or hydroformylation, are inherently high in atom economy, as all the atoms of the reactants are incorporated into the final product. wikipedia.orgjocpr.com

The table below analyzes the theoretical atom economy of the hydroformylation route to this compound from 4-vinyl-2-ethoxyphenol.

ReactantFormulaMolecular Weight ( g/mol )Atoms Incorporated into Product
4-vinyl-2-ethoxyphenolC₁₀H₁₂O₂164.20All
Synthesis Gas (CO + H₂)CH₂O30.03All
Total Reactants 194.23
Product
This compoundC₁₀H₁₂O₃180.20N/A
Atom Economy 100%
Note: The calculation assumes ideal reaction stoichiometry. Catalysts are not included in the atom economy calculation as they are not consumed in the reaction.

This analysis demonstrates that hydroformylation is, in principle, a 100% atom-economical route, making it a highly efficient and green synthetic strategy from a waste minimization perspective. jocpr.com

Advanced Spectroscopic and Structural Elucidation for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments would be necessary for the complete assignment of all proton (¹H) and carbon (¹³C) signals of 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

Aldehyde Proton (-CHO): A distinct singlet or a triplet (if coupled to the adjacent CH₂) would be expected in the downfield region, typically around δ 9.5-10.0 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (δ 6.5-7.5 ppm), exhibiting a characteristic splitting pattern based on their substitution.

Ethoxy Group (-OCH₂CH₃): A quartet for the methylene (B1212753) protons (OCH₂) and a triplet for the methyl protons (CH₃) would be observed, likely around δ 4.0-4.2 ppm and δ 1.3-1.5 ppm, respectively.

Methylene Protons (-CH₂CHO): These protons would likely appear as a doublet coupled to the aldehyde proton, expected around δ 3.5-3.7 ppm.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments.

Carbonyl Carbon (-CHO): The aldehyde carbon would be the most downfield signal, expected around δ 190-200 ppm.

Aromatic Carbons: Six signals would be expected in the δ 110-160 ppm region, with carbons attached to oxygen appearing more downfield.

Ethoxy Group Carbons (-OCH₂CH₃): The OCH₂ carbon would be around δ 60-70 ppm, and the CH₃ carbon would be in the upfield region, around δ 15-20 ppm.

Methylene Carbon (-CH₂CHO): This carbon would be expected around δ 40-50 ppm.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be expected between the ethoxy methylene and methyl protons, and between the aldehyde proton and the adjacent methylene protons. It would also reveal the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular structure by showing correlations between protons and carbons that are two or three bonds away. For instance, correlations from the aldehyde proton to the methylene carbon and the adjacent aromatic carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of protons, which can be useful in confirming assignments and determining the preferred conformation of the molecule.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below.

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (predicted)
-CHO9.7 (t)200.0C(Ar), -CH₂-
-CH₂CHO3.6 (d)45.0-CHO, C(Ar)
Ar-H6.8 - 7.2 (m)115.0 - 150.0Other Ar-C, -CH₂-
-OCH₂CH₃4.1 (q)64.0C(Ar), -CH₃
-OCH₂CH₃1.4 (t)15.0-OCH₂-
-OHVariable-Ar-C

Dynamic NMR Studies of Conformational Equilibria

While significant conformational equilibria are not anticipated for the rigid aromatic core, dynamic NMR studies could potentially provide insights into the rotational barrier around the C(Ar)-CH₂ bond and the C-O bonds of the ethoxy group. Temperature-dependent NMR experiments might reveal changes in chemical shifts or coalescence of signals if different conformers are in slow exchange on the NMR timescale. However, for a molecule of this nature, such dynamics are likely to be rapid, resulting in averaged signals at typical measurement temperatures.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound (C₁₀H₁₂O₃). This high-precision measurement allows for the unambiguous determination of the molecular formula, a critical step in structure confirmation. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Ion Formula Calculated Exact Mass (m/z)
[M]+•C₁₀H₁₂O₃180.0786
[M+H]⁺C₁₀H₁₃O₃⁺181.0865
[M+Na]⁺C₁₀H₁₂O₃Na⁺203.0684

Tandem Mass Spectrometry (MS/MS) for Mechanistic Degradation Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a fingerprint of the molecule and allows for the elucidation of its structure.

A plausible fragmentation pathway for this compound would likely involve:

Loss of the CHO group: A characteristic fragmentation of aldehydes.

Loss of the ethoxy group or ethylene (B1197577) from the ethoxy group.

Cleavage of the bond between the aromatic ring and the acetaldehyde (B116499) side chain.

Rearrangement reactions, such as McLafferty rearrangements, if structurally feasible.

Isotopic labeling studies, for instance, by replacing specific hydrogens with deuterium (B1214612) or ¹²C with ¹³C, could be used to definitively track the atoms during fragmentation, providing robust evidence for the proposed degradation mechanisms.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

-OH Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1720 and 1740 cm⁻¹ for an aliphatic aldehyde, would be a key diagnostic peak.

C=C Stretches: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ether and phenol (B47542) groups would be expected in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which may be weak in the IR spectrum. The position and shape of the -OH stretching band in both IR and Raman spectra could provide information about the nature and extent of intermolecular and intramolecular hydrogen bonding.

A summary of expected vibrational frequencies is provided in the table below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity (IR)
Phenol -OHO-H Stretch3200-3600Strong, Broad
Aromatic C-HC-H Stretch3000-3100Medium
Aliphatic C-HC-H Stretch2850-3000Medium
Aldehyde C=OC=O Stretch1720-1740Strong
Aromatic C=CC=C Stretch1450-1600Medium to Strong
Ether/Phenol C-OC-O Stretch1000-1300Strong

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

No experimental UV-Vis absorption spectra for this compound have been reported in the reviewed literature. Data regarding its maximum absorption wavelengths (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π→π, n→π) of its chromophoric system—which includes the substituted benzene ring and the acetaldehyde functional group—are absent. Without such data, a discussion on how the ethoxy and hydroxyl substituents influence the electronic structure and absorption properties of the phenylacetaldehyde (B1677652) core is purely speculative and falls outside the scope of this report.

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination

There are no published crystal structures of this compound. As a result, critical information that would be derived from X-ray crystallography or electron diffraction studies is unavailable. This includes:

Crystal System and Space Group: The fundamental symmetry and packing arrangement of the molecule in its solid state are unknown.

Unit Cell Dimensions: The lattice parameters (a, b, c, α, β, γ) have not been determined.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the molecule have not been experimentally verified.

Intermolecular Interactions: Details on hydrogen bonding, van der Waals forces, or other non-covalent interactions that dictate the supramolecular architecture in the solid state are not known.

A data table for crystallographic information cannot be generated due to the absence of these findings.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment (if chiral analogs are studied)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. Furthermore, searches for studies on chiral analogs of this specific compound, which would be necessary to discuss the application of techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) for assigning absolute configuration, did not yield any results. Therefore, no information or data can be presented for this section.

Chemical Reactivity and Derivatization Strategies

Aldehyde Group Reactivity in 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde

The aldehyde group is characterized by a carbonyl (C=O) function where the carbon atom is bonded to a hydrogen atom and a carbon chain. The carbon-oxygen double bond is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent reactivity is the basis for numerous derivatization strategies.

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated. libretexts.org

Cyanohydrin Formation: In this reaction, the cyanide ion (from a source like HCN or NaCN) acts as the nucleophile, attacking the carbonyl carbon of this compound to form a cyanohydrin. This reaction is significant as it adds a carbon atom and creates a new chiral center. The resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol.

Imine Formation: Primary amines react with this compound to form imines (also known as Schiff bases). This reaction proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. This transformation is crucial in the synthesis of various nitrogen-containing heterocyclic compounds and other complex molecules.

Table 1: Nucleophilic Addition Reactions of the Aldehyde Group
Reaction TypeNucleophileReagents/ConditionsProduct
Cyanohydrin FormationCN⁻HCN or NaCN/H⁺2-Hydroxy-3-(3-ethoxy-4-hydroxyphenyl)propanenitrile
Imine FormationR-NH₂ (Primary Amine)Mild acid or base catalystN-substituted imine of this compound

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common step in synthetic pathways and can be achieved using a variety of oxidizing agents. libretexts.org For the conversion of this compound, mild to strong oxidants can be employed. The resulting product, (3-ethoxy-4-hydroxyphenyl)acetic acid, is a valuable intermediate itself.

Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like Tollens' reagent (Ag(NH₃)₂⁺) or Benedict's solution, which can selectively oxidize aldehydes without affecting other functional groups like the phenol (B47542). organic-chemistry.org

Table 2: Oxidation of this compound
Oxidizing AgentTypical ConditionsProduct
Potassium Dichromate (K₂Cr₂O₇)Aqueous H₂SO₄, heat(3-Ethoxy-4-hydroxyphenyl)acetic acid
Potassium Permanganate (KMnO₄)Basic solution, then acidification(3-Ethoxy-4-hydroxyphenyl)acetic acid
Tollens' Reagent [Ag(NH₃)₂]⁺Aqueous ammonia(3-Ethoxy-4-hydroxyphenyl)acetic acid

The aldehyde group can be easily reduced to a primary alcohol. This reaction is typically performed using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method. The reduction of this compound yields 2-(3-ethoxy-4-hydroxyphenyl)ethanol, a di-functional molecule with both a primary alcohol and a phenolic hydroxyl group.

Table 3: Reduction of this compound
Reducing AgentTypical SolventProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol (B145695)2-(3-Ethoxy-4-hydroxyphenyl)ethanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workup2-(3-Ethoxy-4-hydroxyphenyl)ethanol
Catalytic Hydrogenation (H₂/Catalyst)Ethanol, Ethyl acetate2-(3-Ethoxy-4-hydroxyphenyl)ethanol

The presence of acidic α-hydrogens (on the carbon adjacent to the carbonyl group) allows this compound to participate in condensation reactions that form new carbon-carbon bonds. magritek.com

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, the compound can act as both a nucleophile (after deprotonation to form an enolate) and an electrophile, leading to a self-condensation reaction. wikipedia.orgsigmaaldrich.com It can also participate in "crossed" Aldol condensations with other aldehydes or ketones. wikipedia.org The initial product is a β-hydroxy aldehyde, which often dehydrates upon heating to form an α,β-unsaturated aldehyde, thereby extending the conjugated system of the molecule.

Knoevenagel Condensation: This is a modification of the Aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) and the reaction is typically catalyzed by a weak base. This reaction with this compound is an effective method for creating extended conjugated systems, which are of interest in materials science and medicinal chemistry.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached directly to the aromatic ring has distinct reactivity compared to an aliphatic alcohol. The oxygen atom's lone pairs can delocalize into the benzene (B151609) ring, making the hydroxyl proton more acidic and the oxygen a potent nucleophile upon deprotonation.

The phenolic hydroxyl group can be readily converted into an ether or an ester, which serves to protect the hydroxyl group or to modify the compound's properties.

Etherification: The Williamson ether synthesis is a common method for this transformation. The phenol is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form an ether.

Esterification: Phenols can be esterified by reacting them with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides, in the presence of a base like pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct. This reaction yields a phenyl ester, which can be useful as a protecting group or as a final product with specific biological or physical properties. The relative acidity of the phenolic proton facilitates this reaction. mdpi.com

Table 4: Derivatization of the Phenolic Hydroxyl Group
Reaction TypeReagentsConditionsProduct Functional Group
Etherification (Williamson)1. Base (NaOH, K₂CO₃) 2. Alkyl Halide (R-X)Aprotic solvent (e.g., Acetone, DMF)Aryl Ether
EsterificationAcyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O)Base (e.g., Pyridine)Phenyl Ester

Metal Chelation Studies

While specific metal chelation studies for this compound are not extensively documented in the literature, the molecule's structure suggests a potential for coordinating with metal ions. The arrangement of the phenolic hydroxyl and the adjacent ethoxy group on the aromatic ring creates an electron-rich pocket similar to that of catechol derivatives, which are well-known chelating agents. nih.govmdpi.com

Chelating agents are molecules that can form multiple bonds to a single metal ion, forming a stable, ring-like structure called a chelate. nih.govmdpi.com The oxygen atoms of the hydroxyl and ethoxy groups in the 3-ethoxy-4-hydroxyphenyl moiety possess lone pairs of electrons that can be donated to a metal cation. This bidentate coordination is particularly effective for stabilizing transition metal ions.

Studies on the structurally similar compound vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) have demonstrated its ability to form stable complexes with transition metals like Cu(II), Ni(II), and Co(II). researchgate.net These complexes have been investigated for their catalytic activity. researchgate.net Based on this precedent, it is highly probable that this compound could coordinate with metal ions such as Fe³⁺, Cu²⁺, and others, though the stability constants and specific coordination chemistry would require empirical determination.

Electrophilic Aromatic Substitution on the Ethoxy-Hydroxyphenyl Moiety

The ethoxy-hydroxyphenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) reactions. weebly.com The phenolic hydroxyl (-OH) and the ethoxy (-OCH₂CH₃) groups are both strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. wvu.edu

The substitution pattern of the ring (substituents at C1, C3, and C4) dictates the positions available for incoming electrophiles. The positions are numbered starting from the acetaldehyde-bearing carbon as C1.

Position C2: Ortho to the C1-side chain and ortho to the C3-ethoxy group.

Position C5: Ortho to the C4-hydroxyl group and meta to the C3-ethoxy group.

Position C6: Para to the C3-ethoxy group and meta to the C4-hydroxyl group.

Considering the directing effects, the C4-hydroxyl group strongly directs incoming electrophiles to its ortho positions (C3 and C5). The C3-ethoxy group directs to its ortho (C2, C4) and para (C6) positions. Since positions C3 and C4 are already substituted, the most likely sites for electrophilic attack are C5 and, to a lesser extent, C2 and C6. The C5 position is particularly activated as it is ortho to the powerful hydroxyl activator.

Experimental work on the closely related compound vanillin confirms this reactivity pattern. Bromination of vanillin in acetic acid or iodination using sodium iodide and sodium hypochlorite (B82951) results in the substitution occurring exclusively at the C5 position, which is ortho to the hydroxyl group and meta to the aldehyde group. weebly.comyoutube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Predicted Major Product
Halogenation Br⁺, I⁺ 2-(5-Bromo-3-ethoxy-4-hydroxyphenyl)acetaldehyde
Nitration NO₂⁺ 2-(3-Ethoxy-4-hydroxy-5-nitrophenyl)acetaldehyde

Regioselective Functionalization of this compound

Regioselective functionalization refers to the chemical modification of one specific functional group within a molecule that contains multiple reactive sites. wikipedia.org The target compound offers several opportunities for such selective reactions, primarily by differentiating between the aldehyde, the phenolic hydroxyl, and the aliphatic side chain.

A key strategy involves the selective modification of the side chain in the presence of the reactive aromatic ring. This is often achieved by converting the acetaldehyde (B116499) to its corresponding alcohol, 2-(3-ethoxy-4-hydroxyphenyl)ethanol, through selective reduction (e.g., with sodium borohydride). The resulting primary alcohol can undergo reactions distinct from the phenolic hydroxyl.

Research on the analogous compound homovanillyl alcohol (which has a methoxy (B1213986) instead of an ethoxy group) demonstrates the feasibility of selective acylation of the primary alcohol without affecting the phenolic hydroxyl. nih.gov This chemoselective esterification can be accomplished by reacting the alcohol with various acyl chlorides in an eco-friendly solvent like dimethyl carbonate at room temperature, yielding lipophilic esters. nih.govresearchgate.net This approach avoids the need for protecting the phenolic group.

Other potential regioselective transformations include:

Selective Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding (3-ethoxy-4-hydroxyphenyl)acetic acid, using mild oxidizing agents like Tollens' reagent or sodium chlorite.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding the corresponding ethanol derivative, using reducing agents like sodium borohydride, which will not reduce the aromatic ring.

Phenolic Protection: The phenolic hydroxyl can be selectively protected, for example as a silyl (B83357) ether or benzyl ether, allowing for subsequent reactions on the acetaldehyde side chain that would otherwise be incompatible with the acidic phenol.

Synthesis of Analogs and Probes based on the this compound Core

The core structure of this compound serves as a scaffold for the synthesis of various analogs and molecular probes. These derivatives can be designed to have altered physicochemical properties (e.g., solubility, lipophilicity) or to incorporate reporter groups for biological studies.

A prominent strategy for creating analogs is the synthesis of lipophilic esters from the corresponding alcohol derivative, as demonstrated with homovanillyl alcohol. nih.gov By reacting 2-(4-hydroxy-3-methoxyphenyl)ethanol with a series of acyl chlorides of varying chain lengths (from C2 to C18), a library of esters with systematically modified lipophilicity was created. nih.gov These reactions proceed in good yields under mild conditions. nih.gov This same strategy is directly applicable to the ethoxy analog.

Table 2: Synthesis of Lipophilic Esters from Homovanillyl Alcohol (Analogous Reaction)

Acyl Chloride Product Name Yield (%)
Acetyl chloride Homovanillyl acetate 98
Butanoyl chloride Homovanillyl butanoate 95
Hexanoyl chloride Homovanillyl hexanoate 92
Octanoyl chloride Homovanillyl octanoate 90
Decanoyl chloride Homovanillyl decanoate 90

Data sourced from Bernini et al. (2019). The study used homovanillyl alcohol as the starting material. nih.gov

Another synthetic route to a significant analog involves the conversion of the guaiacyl-type structure (4-hydroxy-3-ethoxyphenyl) into a catechol-type structure (3,4-dihydroxyphenyl). This transformation has been achieved for homovanillyl alcohol, yielding the valuable natural product hydroxytyrosol (B1673988). nih.govacs.org The synthesis involves protection of the primary alcohol, oxidation of the aromatic ring with reagents like 2-iodoxybenzoic acid (IBX), and subsequent reduction to form the second hydroxyl group. nih.govacs.org This demonstrates how the core scaffold can be chemically manipulated to produce other important phenolic compounds.

Theoretical and Computational Investigations of 2 3 Ethoxy 4 Hydroxyphenyl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(3-ethoxy-4-hydroxyphenyl)acetaldehyde. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve the Schrödinger equation (or its Kohn-Sham analogue) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. The B3LYP hybrid functional, combined with a basis set such as 6-311++G(d,p), is commonly employed for such calculations. elsevierpure.comnih.gov

Geometry Optimization: The first step in a typical DFT study is the optimization of the molecular geometry. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Based on studies of analogous compounds like vanillin (B372448) derivatives and other phenolic compounds, the optimized geometry would be expected to have a nearly planar phenyl ring. researchgate.net The ethoxy and acetaldehyde (B116499) groups, however, would have specific orientations relative to the ring to minimize steric hindrance and maximize favorable electronic interactions. The table below presents hypothetical, yet realistic, optimized bond parameters for the core functional groups, derived from typical values seen in similar structures. nih.gov

ParameterBondExpected Value
Bond LengthC-C (aromatic)~1.39 Å
C-O (phenolic)~1.36 Å
C=O (aldehyde)~1.21 Å
Bond AngleC-C-C (aromatic)~120°
C-O-H (phenolic)~109°
C-C=O (aldehyde)~124°

Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the normal modes of vibration of the molecule. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. discovery.csiro.au For this compound, characteristic vibrational modes would include the O-H stretch of the phenol (B47542) group, the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and alkyl groups, and various C-C and C-O stretching and bending modes. discovery.csiro.au

While DFT is highly effective, ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide even higher accuracy for energy calculations, albeit at a significantly greater computational expense. tandfonline.comnumberanalytics.com These methods are often used to refine the energies of structures initially optimized with DFT. For a molecule like this compound, high-accuracy single-point energy calculations could be performed on different conformers to establish a precise ordering of their relative stabilities. This is particularly important when the energy differences between conformers are small. tobreg.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethoxy and acetaldehyde side chains means that this compound can exist in multiple conformations. nih.govnih.govcwu.edu Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them.

A potential energy surface (PES) map can be generated by systematically varying key dihedral angles and calculating the energy at each point. For this molecule, the critical dihedral angles would be:

The C-C-O-C angle of the ethoxy group.

The O-C-C-C angle defining the orientation of the acetaldehyde group relative to the phenyl ring.

Computational studies on ethoxybenzene have shown that the ethoxy group can adopt different orientations relative to the phenyl ring, with planar (syn or anti) and perpendicular conformations being key stationary points on the PES. researchgate.net Similarly, the acetaldehyde side chain can rotate, leading to different spatial arrangements of the carbonyl group. By mapping the PES, researchers can determine the relative energies of these conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. numberanalytics.com For this compound, this could involve studying its antioxidant activity (related to the phenolic hydroxyl group) or its reactivity at the aldehyde group.

To study a chemical reaction, the first step is to locate the transition state (TS), which is the highest energy point along the reaction pathway. A TS is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate but a minimum in all other directions. Various algorithms exist to search for transition states. Once a TS is located, its structure provides critical information about the geometry of the reacting species at the point of maximum energy. tandfonline.com

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. tandfonline.com An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. tobreg.org By performing calculations with a solvent model, it is possible to determine how the presence of a solvent stabilizes or destabilizes reactants, products, and transition states, thereby providing a more realistic prediction of the reaction's energetics and kinetics. tobreg.org For a polar molecule like this compound, solvent effects would be expected to be significant, particularly for reactions involving charged or highly polar intermediates.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics (MD) simulations further investigate the physical movements of atoms and molecules in the complex over time. These methods are instrumental in understanding the potential interactions of this compound with various biological targets.

Given its structural features, particularly the vanilloid-like moiety, potential biological targets for this compound could include enzymes and receptors known to interact with similar phenolic compounds. For instance, vanillin and its derivatives have been the subject of docking studies against targets like topoisomerase, epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). nih.govresearchgate.net

A hypothetical molecular docking study of this compound could reveal key binding interactions. The phenolic hydroxyl group is a potential hydrogen bond donor, while the ethoxy and aldehyde oxygens can act as hydrogen bond acceptors. The aromatic ring can participate in hydrophobic and π-π stacking interactions with amino acid residues in the binding pocket of a target protein.

For example, in a study involving a vanillin derivative, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, docking simulations with EGFR and HER2 kinases showed significant hydrophobic interactions and hydrogen bonding. nih.gov It is plausible that this compound would exhibit a similar binding mode, with its ethoxy group contributing to the hydrophobic interactions.

Molecular dynamics simulations could further elucidate the stability of the ligand-protein complex over time. These simulations can provide insights into conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and the calculation of binding free energies. A study on ethylvanillin, a structurally related compound, utilized molecular dynamics to understand its interaction with polyvinylpyrrolidone, demonstrating the utility of this technique for molecules in this class. acs.org

Table 1: Hypothetical Interaction Profile of this compound with a Generic Kinase Active Site (Based on Analog Studies)

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)4-hydroxyl groupAsp, Glu, Gln, Asn
Hydrogen Bond (Acceptor)3-ethoxy oxygen, Aldehyde oxygenLys, Arg, His, Ser, Thr
Hydrophobic InteractionsEthyl group, Phenyl ringAla, Val, Leu, Ile, Phe, Trp
π-π StackingPhenyl ringPhe, Tyr, Trp, His

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

For a series of hypothetical analogs of this compound, a QSAR model could be developed to predict a specific biological activity, such as antioxidant potential or inhibitory activity against a particular enzyme. The development of a robust QSAR model involves several steps, including the creation of a dataset of compounds with known activities, calculation of molecular descriptors, model building using statistical methods, and rigorous validation. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For phenolic compounds like the analogs of this compound, relevant descriptors for antioxidant activity could include the bond dissociation enthalpy of the phenolic O-H bond, ionization potential, and various electronic and steric parameters. A QSAR study on phenolic compounds revealed that their anti-DPPH radical activity is correlated with descriptors related to drug-likeness, molecular fingerprints, and physicochemical, topological, and electronic properties. nih.gov

For instance, modifications to the parent structure could involve altering the substituent at the 3-position (e.g., replacing the ethoxy group with other alkoxy groups), modifying the aldehyde functional group, or introducing substituents on the aromatic ring. A QSAR model could then be generated to correlate these structural changes with the observed biological activity.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of Hypothetical this compound Analogs

Descriptor ClassSpecific Descriptor ExamplePotential Correlated Activity
Physicochemical LogP (lipophilicity)Membrane permeability, Receptor binding
Molar RefractivityReceptor binding
Electronic HOMO/LUMO energiesReactivity, Antioxidant capacity
Dipole MomentPolar interactions with target
Topological Wiener IndexMolecular size and shape
Kier & Hall Connectivity IndicesMolecular branching
Constitutional Molecular WeightGeneral size of the molecule
Number of Hydrogen Bond Donors/AcceptorsBinding affinity

A validated QSAR model for analogs of this compound would be a valuable tool for in silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted activity, and ultimately accelerating the discovery of novel bioactive molecules.

Biological and Biochemical Pathway Investigations of 2 3 Ethoxy 4 Hydroxyphenyl Acetaldehyde

In Vitro Enzymatic Studies with 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde as Substrate or Inhibitor

In vitro enzymatic studies are crucial for elucidating the metabolic fate and biological activity of a compound. However, specific studies detailing the interaction of this compound with key enzyme systems are currently absent from the scientific literature.

Interaction with Aldehyde Dehydrogenases

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.org This detoxification process is critical for cellular homeostasis. frontiersin.org The ALDH family is diverse, with members like ALDH2 playing a key role in metabolizing acetaldehyde (B116499) from ethanol (B145695) metabolism and other reactive aldehydes generated from lipid peroxidation. nih.govnih.gov

Despite the importance of ALDHs in aldehyde metabolism, no specific research was found that investigates this compound as either a substrate or an inhibitor of any aldehyde dehydrogenase isozyme. While studies on other aromatic aldehydes exist, these findings cannot be directly extrapolated to this compound without experimental validation.

Role in Oxidative Stress Pathways

Aldehydes are known to be involved in oxidative stress, both as products of lipid peroxidation and as agents that can induce cellular damage. mdpi.com For instance, acetaldehyde, a simpler aldehyde, is known to induce neurotoxicity by increasing intracellular reactive oxygen species (ROS) and causing Ca2+ imbalance, which leads to endoplasmic reticulum stress. nih.govnih.gov

There is currently no published research specifically examining the role of this compound in oxidative stress pathways. It is unknown whether this compound is generated during oxidative stress, if it can induce ROS production, or how it might interact with cellular antioxidant defense systems.

Substrate Specificity of Related Monoamine Oxidases

Monoamine oxidases (MAOs) are critical enzymes in the degradation of monoamine neurotransmitters and dietary amines. nih.gov They catalyze the oxidative deamination of their substrates, producing aldehydes, hydrogen peroxide, and ammonia. nih.gov Structurally related compounds, such as 4-hydroxyphenylacetaldehyde, are known metabolites in pathways involving monoamine oxidase activity on substrates like tyramine (B21549). hmdb.ca

However, a review of the available literature yielded no studies that have assessed this compound as a potential substrate or inhibitor for either MAO-A or MAO-B. Therefore, its interaction with and specificity for these enzymes remain uncharacterized.

Role in Microbial Metabolism and Biotransformation Pathways

Microorganisms like Escherichia coli and Saccharomyces cerevisiae are frequently used as model systems to study metabolic pathways and for biotechnological applications, including the biotransformation of chemical compounds. oup.com

Investigations in Escherichia coli and Saccharomyces cerevisiae Models

Both E. coli and S. cerevisiae possess robust metabolic systems for processing various compounds, including aromatic molecules. S. cerevisiae, for example, is known to biotransform various aromatic aldehydes into corresponding alcohols or other derivatives. oup.comfuture4200.com Similarly, E. coli has been metabolically engineered to produce valuable aromatic compounds from precursors like phenylacetaldehyde (B1677652). nih.govnih.gov These organisms are known to harbor various aldehyde reductases and dehydrogenases that can act on such substrates. nih.gov

Despite the metabolic capabilities of these microorganisms, no studies were identified that specifically report on the metabolism, biotransformation, or detoxification of this compound in either Escherichia coli or Saccharomyces cerevisiae. The pathways by which these model organisms might process this specific compound have not been investigated.

Biosynthetic Precursor or Intermediate in Microorganisms

While microorganisms can be engineered to produce a variety of aromatic compounds through pathways like the shikimate pathway, oup.comnih.gov there is no evidence in the current literature to suggest that this compound is a natural biosynthetic precursor or intermediate in any known microbial metabolic pathway.

Mechanistic Studies of Cellular Responses to this compound

Elucidation of Signal Transduction Pathways

There is currently no specific information available in the scientific literature detailing the signal transduction pathways that are activated or modulated by this compound. Research on analogous aldehydes, such as acetaldehyde, suggests that such compounds can influence a variety of signaling cascades, though it is not confirmed if this compound shares these properties.

Modulation of Enzyme Activity in Cell-Free Systems

Specific studies on the modulation of enzyme activity in cell-free systems by this compound are not currently available in the public domain.

Interaction with Specific Biomolecular Targets (e.g., receptors, enzymes, DNA)

Ligand-Binding Studies

No ligand-binding studies for this compound to specific receptors, enzymes, or DNA have been found in the reviewed scientific literature.

Protein-Ligand Complex Characterization

There is no available data on the characterization of protein-ligand complexes involving this compound.

Biosynthetic Origin and Catabolic Fates of this compound (if naturally occurring or a metabolite)

The natural occurrence of this compound has not been definitively established in the scientific literature. Its biosynthesis is therefore not described.

In humans, the related compound 4-hydroxyphenylacetaldehyde is produced from the metabolism of tyramine by monoamine oxidase (MAO) enzymes. wikipedia.org It is then further metabolized into 4-hydroxyphenylacetate (B1229458) by aldehyde dehydrogenase (ALDH) enzymes. wikipedia.org In Escherichia coli, tyramine oxidase carries out the initial conversion, and phenylacetaldehyde dehydrogenase is responsible for the subsequent oxidation. wikipedia.org Given the structural similarity, it is plausible that if this compound were present in a biological system, it would be a substrate for aldehyde dehydrogenases. Aldehyde dehydrogenases are a superfamily of enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov

Enzyme Identification and Characterization involved in its formation or degradation.

As the biosynthetic pathway for this compound has not been elucidated, the specific enzymes involved in its formation and degradation have not been identified or characterized.

Based on the hypothetical pathway originating from dopamine (B1211576), the following classes of enzymes would be implicated:

Monoamine Oxidase (MAO): This enzyme would be responsible for the initial conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govwikipedia.org

O-Ethyltransferase: A currently uncharacterized enzyme would be required to catalyze the transfer of an ethyl group from a donor molecule, such as S-adenosyl-L-ethionine, to the 3-hydroxyl group of DOPAL. While O-methyltransferases are well-studied, specific O-ethyltransferases for catecholaldehydes are not described in the current body of scientific literature.

Aldehyde Dehydrogenase (ALDH) or Alcohol Dehydrogenase (ADH): The degradation of this compound would likely proceed via oxidation to the corresponding carboxylic acid by an aldehyde dehydrogenase, or reduction to the corresponding alcohol by an alcohol dehydrogenase. These are common routes for the metabolism of aldehydes.

Table 2: Potentially Involved Enzyme Classes in the Metabolism of this compound

Enzyme ClassHypothesized FunctionKnown Substrates (Examples)
Monoamine Oxidase (MAO)Formation of the aldehyde precursor (DOPAL)Dopamine, Serotonin
O-EthyltransferaseEthylation of the catechol ring(Hypothetical for DOPAL)
Aldehyde Dehydrogenase (ALDH)Degradation (Oxidation)Acetaldehyde, various aldehydes
Alcohol Dehydrogenase (ADH)Degradation (Reduction)Acetaldehyde, various aldehydes

This table outlines potential enzyme classes based on established metabolic principles, pending direct experimental evidence for the metabolism of this compound.

Advanced Analytical Methodologies for Research Quantification

Chromatographic Separation Techniques for Complex Biological and Chemical Matrices

Chromatographic methods are fundamental to the analysis of "2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde" as they provide the necessary separation from potentially interfering components present in complex samples such as cell lysates, plasma, or reaction mixtures. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". The separation is typically achieved on a reversed-phase column, such as a C18 column, utilizing a mobile phase gradient of water and an organic solvent, commonly acetonitrile, often with the addition of a modifier like formic acid to improve peak shape.

Due to the presence of a carbonyl group, derivatization is a common strategy to enhance the detectability of aldehydes by HPLC. ijcpa.in A widely employed derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. ijcpa.inauroraprosci.com This derivative exhibits strong absorbance in the ultraviolet-visible (UV-Vis) spectrum, typically around 360 nm, allowing for sensitive quantification using a UV detector. auroraprosci.com

Fluorescence detection can also be employed for enhanced sensitivity. While the native molecule may not be strongly fluorescent, derivatization with specific fluorescent tags can significantly lower the limits of detection.

Table 1: Representative HPLC-UV Method Parameters for the Analysis of Aldehyde-DNPH Derivatives

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 65:35)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 360 nm

Note: These parameters are based on established methods for other aldehydes and would require optimization for "this compound". auroraprosci.com

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Direct analysis of "this compound" by GC is challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is a necessary step to increase its volatility and thermal stability.

A common derivatization reagent for aldehydes in GC analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reagent reacts with the aldehyde to form a stable and volatile oxime derivative that is readily analyzable by GC. The resulting derivative is highly electronegative, making it particularly suitable for sensitive detection using an electron capture detector (ECD) or for mass spectrometry.

The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Table 2: Illustrative GC Method Parameters for the Analysis of Aldehyde-PFBHA Derivatives

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)

Note: These are typical starting conditions that would need to be optimized for the specific PFBHA derivative of "this compound".

The compound "this compound" does not possess a chiral center in its structure. Therefore, it exists as a single achiral molecule, and enantiomeric separation is not applicable. Chiral chromatography would be relevant only if the compound was synthesized or metabolized in a way that introduced a chiral center, or if it was used as a resolving agent for other chiral molecules. Based on its structure, this technique is not directly applicable.

Mass Spectrometry-Based Quantification in Research Samples

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the quantification of analytes in complex mixtures. When coupled with a chromatographic separation technique, it provides a robust platform for the analysis of "this compound" at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of low-abundance analytes in biological matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For a structurally similar compound, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a sensitive UPLC-MS/MS method has been developed, which could be adapted for "this compound". nih.govresearchgate.net

Due to the reactive nature of aldehydes, derivatization can be employed to improve ionization efficiency and chromatographic retention. For instance, a derivatization agent that introduces a readily ionizable group can significantly enhance the signal in the mass spectrometer.

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, often using electrospray ionization (ESI), and the precursor ion corresponding to the protonated or deprotonated molecule is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity, minimizing interference from the sample matrix.

Table 3: Postulated LC-MS/MS Parameters for "this compound"

ParameterDescription
Ionization Mode Positive or Negative Electrospray Ionization (ESI)
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ (to be determined empirically)
Product Ions (m/z) Specific fragments resulting from the precursor ion (to be determined empirically)
Collision Energy Optimized for maximum product ion intensity
Limit of Quantification Potentially in the low ng/mL to pg/mL range, depending on derivatization and matrix

Note: The specific mass transitions and optimal conditions would need to be determined through direct infusion and method development studies with the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. As with standalone GC, derivatization of "this compound" is essential for its analysis by GC-MS. The use of PFBHA for derivatization is advantageous as it not only increases volatility but also provides a characteristic mass spectrum. researchgate.net

In GC-MS analysis, the derivatized analyte is separated on a GC column and then ionized in the mass spectrometer, typically by electron ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint, allowing for confident identification of the compound. For quantification, selected ion monitoring (SIM) can be used, where the instrument is set to detect only a few characteristic ions of the analyte, thereby increasing sensitivity and reducing chemical noise.

Table 4: Representative GC-MS Parameters for the Analysis of Aldehyde Derivatives

ParameterValue
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Characteristic Ions (m/z) To be determined from the mass spectrum of the derivatized compound

Note: The choice of ionization mode and the selection of characteristic ions are critical steps in method development and will depend on the specific derivative used. researchgate.net

Spectrophotometric and Fluorometric Assays for Enzymatic Activity Monitoring

Spectrophotometric and fluorometric assays are fundamental techniques for monitoring the enzymatic conversion of this compound. These methods are particularly useful for studying the kinetics of enzymes that utilize this compound as a substrate, such as aldehyde dehydrogenases (ALDH) or other oxidoreductases.

The principle behind these assays often relies on the change in absorbance or fluorescence upon the enzymatic reaction. A common approach involves monitoring the production of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate-ester counterpart (NADPH), which are coenzymes for many dehydrogenases. The formation of NADH or NADPH can be directly measured spectrophotometrically by the increase in absorbance at 340 nm.

Fluorometric assays generally offer higher sensitivity compared to spectrophotometric methods. affigen.com In the context of ALDH activity, the production of NADH can be coupled to a fluorescent probe, leading to a significant increase in fluorescence intensity. elabscience.comcaymanchem.com This allows for the detection of very low levels of enzymatic activity. The excitation and emission wavelengths for such assays are typically in the ranges of 530-535 nm and 587-590 nm, respectively. caymanchem.com

Furthermore, specific fluorogenic substrates can be designed to be non-fluorescent until they are enzymatically converted into a fluorescent product. For instance, aldehydes like 7-methoxy-1-naphthaldehyde (B122711) (MONAL-71) and 6-methoxy-2-naphthaldehyde (B117158) (MONAL-62) have been used as highly fluorogenic indicators for ALDH activity. nih.gov While not directly measuring this compound, these assays can be used in competitive inhibition studies to understand its interaction with the enzyme.

The choice between spectrophotometric and fluorometric assays depends on the required sensitivity and the specific experimental conditions. Below is a table summarizing key aspects of these methodologies.

Parameter Spectrophotometric Assay Fluorometric Assay
Principle Measures change in absorbance (e.g., NADH at 340 nm)Measures change in fluorescence (e.g., NADH-coupled probe)
Sensitivity LowerHigher
Common Application Monitoring enzyme kinetics with sufficient substrateDetecting low levels of enzyme activity
Example Peroxidase-catalyzed enzymatic determination of phenolic compounds. nih.govacs.orgresearchgate.netALDH activity assays using fluorescent probes. affigen.comcaymanchem.com

Electrochemical Detection Methods for Real-Time Monitoring

Electrochemical methods provide a powerful tool for the real-time monitoring of this compound, offering high sensitivity, selectivity, and rapid response times. mdpi.com These techniques are based on the electrochemical oxidation of the phenolic hydroxyl group and/or the aldehyde group on the molecule's surface. Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed for the analysis of phenolic compounds. nih.gov

The electrochemical behavior of this compound is expected to be similar to other phenolic compounds like homovanillic acid (HVA), a metabolite of dopamine (B1211576). mdpi.comnih.gov Studies on HVA have demonstrated that it can be irreversibly oxidized at a graphite (B72142) electrode, with the peak current being proportional to its concentration. mdpi.comnih.gov The oxidation process is typically diffusion-controlled and involves the transfer of electrons and protons. mdpi.comnih.gov

To enhance the sensitivity and selectivity of detection, the working electrode can be modified with various materials. Nanostructured materials like multi-walled carbon nanotubes (MWCNTs) and metal nanoparticles can significantly improve the electrochemical response towards phenolic compounds. researchgate.netfao.org For instance, a glassy carbon electrode modified with MWCNTs and cobalt phthalocyanine (B1677752) has been successfully used for the real-time detection of various phenolic compounds. researchgate.netfao.org

The development of an electrochemical sensor for this compound would involve optimizing parameters such as the pH of the supporting electrolyte and the scan rate. mdpi.comnih.gov The table below summarizes the key features of electrochemical detection methods for phenolic compounds.

Technique Principle Advantages Relevant Research Findings
Cyclic Voltammetry (CV) Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation.Provides information on the thermodynamics of redox processes and the kinetics of heterogeneous electron-transfer reactions.Used to study the electrochemical oxidation of homovanillic acid at a pencil graphite electrode. mdpi.comnih.gov
Differential Pulse Voltammetry (DPV) A series of regular voltage pulses are superimposed on the linear potential sweep of linear sweep voltammetry.Higher current sensitivity and better resolution than CV.Applied for the quantitative determination of homovanillic acid with a detection limit in the micromolar range. mdpi.comnih.gov
Square Wave Voltammetry (SWV) A square wave is superimposed on a staircase potential.Fast, sensitive, and has excellent rejection of background currents.Utilized for the detection of phenolic compounds with modified electrodes, showing high sensitivity. researchgate.net

Sample Preparation Strategies for Research Investigations

Effective sample preparation is a critical step for the accurate quantification of this compound in complex biological and environmental matrices. The main goals of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument. nih.gov

Extraction: Solvent extraction is a common first step for isolating phenolic compounds. nih.govnih.gov The choice of solvent is crucial and depends on the polarity of the target compound and the sample matrix. For phenolic compounds, polar solvents like methanol, ethanol (B145695), and acetonitrile, or mixtures with water, are often used. nih.govphcogres.com To improve extraction efficiency, techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed. nih.gov For solid samples, solid-phase extraction (SPE) can be a highly effective method for both extraction and cleanup. auroraprosci.com

Derivatization: Derivatization is often employed to improve the chromatographic properties and detection sensitivity of aldehydes. A widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group to form a stable hydrazone derivative that can be readily analyzed by high-performance liquid chromatography (HPLC) with UV detection. auroraprosci.com

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the phenolic aldehyde. Silylation is a common technique for this purpose. For liquid chromatography-mass spectrometry (LC-MS/MS), derivatization can be used to enhance ionization efficiency. For example, vanillin (B372448), a structurally similar compound, has been derivatized with dansyl chloride to improve its signal intensity in positive electrospray ionization mode. nih.gov

The following table outlines common sample preparation strategies for phenolic aldehydes.

Strategy Description Application Key Considerations
Solvent Extraction Use of solvents to dissolve and extract the analyte from the sample matrix. nih.govInitial extraction from liquid or solid samples.Choice of solvent, extraction time, and temperature.
Solid-Phase Extraction (SPE) A chromatographic technique used to extract, concentrate, and purify analytes from a solution.Cleanup and concentration of the analyte after initial extraction. auroraprosci.comSelection of the appropriate sorbent and elution solvent.
Derivatization with DNPH Reaction with 2,4-dinitrophenylhydrazine to form a stable hydrazone.HPLC-UV analysis of aldehydes. auroraprosci.comReaction conditions (pH, temperature, time).
Silylation Replacement of active hydrogens with a trimethylsilyl (B98337) group.GC-MS analysis to increase volatility.Use of anhydrous conditions to prevent hydrolysis of the derivatizing agent.
Dansylation Reaction with dansyl chloride to introduce a fluorescent tag.LC-MS/MS analysis to enhance ionization and detection. nih.govOptimization of reaction pH and removal of excess reagent.

Potential Research Applications of 2 3 Ethoxy 4 Hydroxyphenyl Acetaldehyde

Use as a Chemical Probe for Biological Pathway Elucidation

The structural characteristics of 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde make it a candidate for use as a chemical probe to investigate biological pathways. Phenolic compounds are known to possess a wide array of biological activities, and the introduction of an ethoxy group can modulate properties such as lipophilicity and metabolic stability.

Table 1: Potential Biological Pathways for Investigation

PathwayRationale for Investigation
Oxidative Stress PathwaysThe phenolic hydroxyl group suggests potential antioxidant or pro-oxidant activities, which could be used to probe cellular responses to oxidative stress.
Aldehyde Dehydrogenase ActivityThe acetaldehyde (B116499) moiety can be a substrate for aldehyde dehydrogenases (ALDHs), enzymes crucial in various metabolic and detoxification pathways.
Neurological SignalingPhenylacetaldehyde (B1677652) derivatives are metabolites of monoamine neurotransmitters, suggesting a potential to interact with pathways involved in neurological function.

By modifying the structure of this compound, for example, by introducing reporter tags or reactive groups, it could be developed into a more specific tool for labeling and identifying protein targets within these pathways.

Precursor or Intermediate in the Synthesis of Complex Molecules and Natural Products

The reactivity of the aldehyde and the phenolic hydroxyl group in this compound makes it a valuable precursor or intermediate in the synthesis of more complex molecules. The synthesis of ethylvanillin, a widely used flavoring agent, involves the manipulation of a similar 3-ethoxy-4-hydroxybenzyl moiety. wikipedia.orgagricultureinformation.comyoutube.com It is plausible that this compound could serve as a building block in analogous synthetic routes.

The aldehyde functionality can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, providing access to a diverse range of molecular scaffolds. The phenolic hydroxyl group can be used for ether or ester linkages, further expanding its synthetic utility. The chemical conversion of phenylethylamine into phenylacetaldehyde is a known reaction, suggesting that similar transformations could produce the target compound as a key intermediate.

Application in Material Science Research (e.g., polymer chemistry, sensor development)

Phenolic compounds, particularly phenolic aldehydes, have been investigated for their use in the development of novel polymers. For instance, bio-based diols derived from phenolic aldehydes like vanillin (B372448) have been used to synthesize polyesters and polyurethanes. mdpi.com The presence of both a reactive aldehyde group and a phenolic hydroxyl group in this compound suggests its potential as a monomer or cross-linking agent in polymer chemistry. The resulting polymers could exhibit interesting properties such as thermal stability and biodegradability, contributing to the development of sustainable materials. africaresearchconnects.comacs.org

In the realm of sensor development, the electrochemical and optical properties of phenolic compounds can be exploited. The development of optical sensors for the determination of phenolic compounds has been reported. rsc.org Furthermore, biosensors for the detection of acetaldehyde have been developed using enzymes that catalyze its oxidation. nih.govbohrium.commyu-group.co.jp The specific structure of this compound could be leveraged to create sensors with high selectivity for particular analytes or to develop new sensing platforms.

Development of Mechanistic Assays and Analytical Standards

Substituted phenylacetaldehydes are substrates for various enzymes, and their reactions can be monitored to develop mechanistic assays. For example, the activity of aldehyde dehydrogenases can be characterized using an enzyme assay with in situ formation of phenylacetaldehydes. nih.govresearchgate.net this compound could be used as a specific substrate to study the kinetics and inhibition of these enzymes, providing insights into their biological roles.

Furthermore, as a pure chemical entity, this compound can serve as an analytical standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). accustandard.comsigmaaldrich.com These methods are essential for the accurate quantification of this and related compounds in various matrices.

Table 2: Potential Enzyme Assays and Analytical Applications

ApplicationDescription
Enzyme SubstrateCan be used to measure the activity of enzymes such as aldehyde dehydrogenase and monoamine oxidase.
Analytical StandardA reference material for the quantification of this compound in biological or environmental samples.
Method DevelopmentCan be used to optimize separation and detection parameters in chromatographic and spectroscopic methods.

Design of Targeted Inhibitors or Activators based on its Structure

The 3-ethoxy-4-hydroxyphenyl scaffold is present in various biologically active molecules. By using this scaffold as a starting point, medicinal chemists can design and synthesize derivatives with the potential to act as targeted inhibitors or activators of specific proteins. The principles of fragment-based drug design and scaffold hopping can be applied to develop novel therapeutic agents. nih.govnih.govunica.it

For example, by modifying the acetaldehyde side chain and exploring different substituents on the phenyl ring, it may be possible to design potent and selective inhibitors of enzymes or modulators of receptors implicated in disease. The design of inhibitors based on a coumarin (B35378) scaffold has been reported for tyrosinase, and a similar approach could be applied using the this compound core. researchgate.net

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient methods for the synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde is a primary area for future investigation. Current synthetic approaches often rely on traditional chemical methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should focus on the principles of green chemistry to create more sustainable and economical synthetic pathways.

One promising avenue is the exploration of biocatalysis . nih.govmdpi.comresearchgate.net The use of enzymes, such as alcohol oxidases or amine oxidases, could offer highly selective and efficient routes to this compound from corresponding precursor alcohols or amines. mdpi.comresearchgate.net These enzymatic reactions typically occur under mild conditions in aqueous media, significantly reducing the environmental impact. mdpi.com The development of robust and reusable immobilized enzyme systems would further enhance the industrial applicability of this approach.

Another key area is the application of flow chemistry . acs.orgamf.chnih.govmt.comkncv.nl Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving unstable intermediates. mt.com The integration of in-line purification and analysis techniques within a flow chemistry setup could enable a fully automated and highly efficient synthesis process.

Furthermore, research into novel catalytic systems, such as heterogeneous catalysts or photocatalysts, could provide alternative sustainable synthetic routes. The goal is to develop a portfolio of synthetic methods that are not only efficient and high-yielding but also align with the principles of green and sustainable chemistry.

Identification of Additional Biological Targets and Mechanistic Pathways

While the antioxidant properties of phenolic compounds are well-documented, the specific biological targets and mechanistic pathways of this compound are largely unknown. A critical direction for future research is to move beyond general antioxidant activity and identify specific molecular interactions and signaling cascades modulated by this compound.

Initial investigations should focus on its potential as a neuroprotective agent . Given the structural similarities to other neuroactive compounds, it is plausible that this compound could interact with specific receptors, ion channels, or enzymes in the central nervous system. Research should aim to identify these targets and elucidate the downstream signaling pathways involved in any observed neuroprotective effects.

Another important area of investigation is its potential role in modulating inflammatory pathways . Chronic inflammation is a key factor in many diseases, and many phenolic compounds are known to possess anti-inflammatory properties. Future studies should explore the effects of this compound on key inflammatory mediators, such as cytokines and chemokines, and the signaling pathways that regulate their production, such as the NF-κB and MAPK pathways.

The potential for this compound to influence metabolic pathways also warrants investigation. Its structural resemblance to endogenous metabolites suggests it could interact with metabolic enzymes or signaling pathways involved in glucose and lipid metabolism.

Potential Research Area Key Questions to Address Example Experimental Approaches
Neuroprotection Does it cross the blood-brain barrier? Which neuronal receptors or enzymes does it bind to?In vitro blood-brain barrier models, receptor binding assays, neuronal cell culture studies.
Anti-inflammation Does it inhibit the production of pro-inflammatory cytokines? Does it modulate the activity of key inflammatory signaling pathways?Lipopolysaccharide (LPS)-stimulated macrophage assays, reporter gene assays for NF-κB and AP-1.
Metabolic Regulation Does it affect glucose uptake or insulin (B600854) signaling? Does it influence lipid metabolism in hepatocytes?Glucose uptake assays in muscle cells, analysis of gene expression for metabolic enzymes.

Development of Advanced In Vitro and Cellular Models for Mechanistic Studies

To effectively probe the biological activities of this compound, the development and utilization of advanced in vitro and cellular models are essential. These models can provide a more physiologically relevant context for mechanistic studies compared to simple cell-free assays.

For investigating its potential neuroprotective effects, the use of three-dimensional (3D) cell culture models , such as spheroids or organoids derived from human pluripotent stem cells, would be highly valuable. frontiersin.org These models can better recapitulate the complex cellular interactions and microenvironment of the brain. frontiersin.org Additionally, specialized in vitro models of the blood-brain barrier will be crucial to assess the compound's ability to reach the central nervous system. frontiersin.org

To study its antioxidant and anti-inflammatory properties, a variety of cellular assays can be employed. The Cellular Antioxidant Activity (CAA) assay , for instance, measures the ability of a compound to prevent the formation of reactive oxygen species within cells. acs.orgnih.govmdpi.combmglabtech.com For anti-inflammatory studies, co-culture models of different cell types, such as neurons and microglia, can be used to investigate the interplay between inflammation and neuronal function.

Furthermore, the development of organ-on-a-chip models representing different tissues, such as the liver or intestine, would allow for the investigation of the compound's metabolism and bioavailability in a dynamic and controlled environment. These advanced models will be instrumental in generating more predictive data for in vivo studies.

Integration with Systems Biology and Omics Technologies (e.g., metabolomics, proteomics in research contexts)

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach integrating various "omics" technologies is necessary. This will allow for a holistic view of the cellular and molecular changes induced by the compound, moving beyond a single-target perspective.

Metabolomics can be used to analyze the global changes in the cellular metabolome following treatment with the compound. mdpi.comnih.govdoaj.orgnih.govmdpi.com This can reveal unexpected effects on metabolic pathways and identify novel biomarkers of its activity. nih.gov For instance, urinary metabolomics could provide insights into the in vivo metabolism and excretion of the compound. nih.gov

Proteomics will be crucial for identifying the protein targets of this compound and for understanding its impact on cellular signaling networks. physiology.orgacs.orgmdpi.comnih.govoup.com Techniques such as thermal proteome profiling and activity-based protein profiling can be used to identify direct binding partners. Quantitative proteomics can reveal changes in protein expression and post-translational modifications, providing a detailed picture of the cellular response to the compound. physiology.org

Integrating these omics datasets with computational modeling will be key to constructing comprehensive models of the compound's mechanism of action and to identifying key nodes in the affected biological networks. This systems-level understanding will be invaluable for predicting its physiological effects and for identifying potential therapeutic applications.

Computational Design of Functional Analogs with Tuned Properties

Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with improved properties. By understanding the structure-activity relationships (SAR), it is possible to design new molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of related compounds with their biological activity. frontiersin.orgnih.govresearchgate.netscienceopen.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates. nih.gov Key molecular descriptors for phenolic antioxidants often include electronic, hydrophobic, and steric parameters. scienceopen.com

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure and reactivity of this compound and its analogs. acs.orgsapub.orgfrontiersin.org These calculations can be used to predict antioxidant activity by determining parameters such as bond dissociation energies, ionization potentials, and electron affinities. frontiersin.org

Molecular docking and molecular dynamics simulations can be used to model the interaction of the compound and its analogs with potential protein targets. This can help to elucidate the molecular basis of its biological activity and to design new molecules with improved binding affinity and selectivity.

By combining these computational approaches with synthetic chemistry and biological testing, it will be possible to develop a new generation of functional analogs of this compound with tailored properties for specific applications.

Computational Approach Objective Key Parameters/Outputs
QSAR Predict biological activity based on chemical structure.Molecular descriptors, correlation models (e.g., MLR, ANN).
DFT Understand electronic properties and antioxidant mechanisms.HOMO/LUMO energies, bond dissociation enthalpy, ionization potential. sapub.org
Molecular Docking Predict binding mode and affinity to protein targets.Binding energy, protein-ligand interactions.

Q & A

Basic: What are the established synthetic routes for 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves Friedel-Crafts alkylation or formylation of 3-ethoxy-4-hydroxyphenyl precursors. For example, describes a derivative synthesized via esterification of 3-ethoxy-4-hydroxyphenylacetic acid with trifluoroethanol, yielding 81.3% under mild conditions (light yellow oil, characterized by 1H-NMR^1 \text{H-NMR}) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
  • Catalysts : Lewis acids (e.g., AlCl3_3) improve regioselectivity for the aldehyde group.
  • Temperature control : Reactions at 0–25°C minimize side reactions like over-oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.